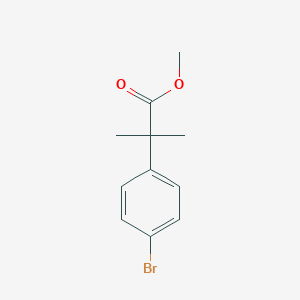

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-bromophenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2,10(13)14-3)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYDXPPFLQSEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394676 | |

| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-97-5 | |

| Record name | Methyl 2-(4-bromophenyl)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154825-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 2-(4-BROMOPHENYL)-2,2-DIMETHYLACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS 154825-97-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, with CAS registry number 154825-97-5, is a halogenated aromatic ester that serves as a crucial intermediate in the field of organic synthesis.[1] Its structural features, particularly the presence of a bromine atom on the phenyl ring and a quaternary carbon center, make it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications, primarily in the pharmaceutical industry as a precursor to active pharmaceutical ingredients (APIs) such as Bilastine.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow oily liquid at room temperature.[2][3] It is characterized by its low water solubility and a high boiling point. The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 154825-97-5 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [4][5][6] |

| Molecular Weight | 257.12 g/mol | [4][5][6] |

| Appearance | Colourless to pale yellow oil/liquid | [2][3][7] |

| Boiling Point | 290 °C | [1][2][8] |

| Density | 1.337 g/cm³ | [1][2][8] |

| Flash Point | 129 °C | [1][2][8] |

| Water Solubility | 43 mg/L at 20 °C | [1][2] |

| Refractive Index | 1.522 | [1][2] |

| Storage Temperature | Room temperature or refrigerator | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the methylation of a suitable precursor. The following protocol details a common laboratory-scale synthesis.

Experimental Protocol: Synthesis via Dimethylation

This protocol describes the synthesis starting from methyl 2-(4-bromophenyl)acetate.

Materials:

-

Methyl 2-(4-bromophenyl)acetate

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Dry N,N-Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Saturated saline solution

-

Silica gel for column chromatography

Procedure: [4]

-

A suspension is prepared by adding sodium hydride (60% oil dispersion, 4.80 mmol) to dry DMF (11 mL) at 0 °C under an inert atmosphere.

-

Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is added slowly to the suspension while maintaining the temperature at 0 °C.

-

The reaction mixture is stirred for 15 minutes at 0 °C.

-

Iodomethane (0.10 mmol) is added dropwise to the mixture.

-

Stirring is continued for 5 minutes at 0 °C, after which the reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Upon completion, the reaction is quenched by the addition of 1N HCl aqueous solution (1 mL).

-

The product is extracted with ethyl acetate (3 x 2 mL).

-

The combined organic layers are washed sequentially with water (3 x 2 mL) and saturated saline solution (2 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: 0% to 5% ethyl acetate/hexane gradient) to yield the final product.

Applications in Research and Drug Development

This compound is not typically used for its own biological activity but is a highly valued intermediate in several multi-step synthetic sequences.[1]

-

Pharmaceutical Intermediate: Its most notable application is as a key starting material in the synthesis of the second-generation antihistamine, Bilastine.[3] The 4-bromophenyl group allows for subsequent cross-coupling reactions or Grignard reagent formation to build the complex scaffold of the final API.[3]

-

Organic Synthesis: The compound serves as a versatile building block. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the bromine atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.[1]

-

Chemical Research: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies, particularly those involving transformations of halogenated aromatic compounds.[1]

Conclusion

This compound is a pivotal, non-biologically active intermediate whose value lies in its chemical reactivity and utility as a foundational element for constructing complex, high-value molecules. Its well-defined physicochemical properties and established synthetic routes make it a reliable component in the drug development pipeline, particularly for antihistaminic agents. Further research into novel synthetic applications for this versatile building block continues to be an area of interest for synthetic and medicinal chemists.

References

- 1. Cas 154825-97-5,this compound | lookchem [lookchem.com]

- 2. This compound | 154825-97-5 [chemicalbook.com]

- 3. CN104530002A - Bilastine compound and preparation method thereof - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. scbt.com [scbt.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Bilastine intermediate compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound -- CHemwill, CasNo.154825-97-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

physical and chemical properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

An In-depth Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound, with CAS number 154825-97-5, is a chemical compound utilized primarily in the field of organic synthesis.[1] It serves as a key intermediate in the creation of more complex molecules, particularly within the pharmaceutical and material science industries.[1] Its distinct structure, featuring a brominated phenyl group and a dimethylacetate moiety, makes it a versatile building block for developing novel compounds with specific therapeutic or material properties.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its primary applications.

Core Properties and Identifiers

The fundamental physical and chemical characteristics of this compound are summarized below, providing essential data for laboratory and research applications.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂[1][2][3] |

| Molecular Weight | 257.12 g/mol [1][2][3][4] |

| Appearance | Colourless oil[1] or Clear Colorless to Pale Yellow liquid[4] |

| Boiling Point | 290℃[1][5] |

| Density | 1.337 g/cm³[1][4][5] |

| Flash Point | 129℃[1][5] |

| Water Solubility | 43 mg/L at 20℃[1] |

| Refractive Index | 1.522[1] |

| Vapor Pressure | 0.00209 mmHg at 25°C[1] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų[2] |

| LogP | 2.8997[2] / 3.28[6] |

Compound Identifiers and Synonyms

| Identifier Type | Value |

| CAS Number | 154825-97-5[1][2][3][7] |

| MDL Number | MFCD02683357[2][7] |

| PubChem CID | 3651431[8] |

| EINECS | 1308068-626-2[1] |

| InChI Key | JTYDXPPFLQSEAQ-UHFFFAOYSA-N[6][8] |

| SMILES | BrC1=CC=C(C=C1)C(C(=O)OC)(C)C[2][8] |

| Synonyms | methyl 2-(4-bromophenyl)-2-methylpropanoate[1][7], p-Bromo-alpha,alpha-Dimethylphenylacetic acid methyl ester[1], Benzeneacetic acid, 4-bromo-α,α-dimethyl-, methyl ester[1][6] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in research and development.

Synthesis Protocol

A common method for the synthesis of this compound involves the methylation of a precursor ester.[7]

Materials:

-

Methyl 2-(4-bromophenyl)acetate

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Dry N,N-Dimethylformamide (DMF)

-

1N HCl aqueous solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

A suspension is created by adding sodium hydride (4.80 mmol) to dry DMF (11 mL) at 0 °C.[7]

-

Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to this suspension.[7]

-

The reaction mixture is stirred for 15 minutes at 0 °C.[7]

-

Iodomethane (0.10 mmol) is added dropwise to the mixture.[7]

-

Stirring is continued for 5 minutes at 0 °C, after which the mixture is brought to room temperature and stirred for 12 hours.[7]

-

The reaction is quenched with 1N HCl aqueous solution (1 mL).[7]

-

The product is extracted with ethyl acetate (3 x 2 mL).[7]

-

The combined organic layers are washed with water (3 x 2 mL) and saturated saline (2 mL).[7]

-

The solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7]

-

The residue is purified by silica gel column chromatography, eluting with a gradient of 0% to 5% ethyl acetate in hexane to yield the final product.[7]

Analytical Protocol: HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for analyzing the purity of this compound.[6]

Instrumentation and Conditions:

-

Column: Newcrom R1 HPLC column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[6] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[6]

-

Detection: Standard UV or MS detector.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[6]

Applications and Reactivity

This compound is a valuable intermediate with applications across several scientific domains.

-

Pharmaceutical Industry: It serves as a starting material or key intermediate in the synthesis of new drug candidates.[1] Its structure is a component for building more complex active pharmaceutical ingredients (APIs).[1][5] For instance, the corresponding carboxylic acid, 2-(4-bromophenyl)-2-methylpropanoic acid, is a known key intermediate in the manufacturing of the antihistamine fexofenadine.[9]

-

Organic Synthesis: The compound's reactivity makes it a versatile building block for creating a variety of organic molecules.[1] The bromo-substituent allows for cross-coupling reactions (e.g., Suzuki, Heck), while the ester group can be hydrolyzed or transformed into other functional groups.

-

Chemical Research: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.[1]

-

Material Science: This compound can be incorporated into polymers or other materials to enhance properties such as stability, reactivity, or selectivity.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. reignpharma.com [reignpharma.com]

- 5. This compound -- CHemwill, CasNo.154825-97-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound | 154825-97-5 [chemicalbook.com]

- 8. 154825-97-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 9. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

Methyl 2-(4-bromophenyl)-2,2-dimethylacetate molecular structure and weight

A Technical Overview of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of this compound, a key intermediate in various synthetic applications. The following sections detail its chemical and physical properties, molecular structure, and its role in organic synthesis and pharmaceutical development.

Compound Properties

This compound, with the CAS number 154825-97-5, is a colorless to pale-colored oil at room temperature.[1][2] It is primarily utilized in organic synthesis and as a pharmaceutical intermediate, for instance, in the synthesis of Bilastine.[1][2] This compound is also employed in chemical research as a model to investigate reaction mechanisms and develop new synthetic methods.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][3][4][5][6] |

| Molecular Weight | 257.12 g/mol | [2][3][4][5] |

| CAS Number | 154825-97-5 | [1][2][3][4][5][6][7] |

| Appearance | Colourless oil / Clear Colorless to Pale Liquid | [1][2] |

| Boiling Point | 290 °C | [1][2][7] |

| Density | 1.337 g/cm³ | [1][2][7] |

| Flash Point | 129 °C | [1][7] |

| Water Solubility | 43 mg/L at 20 °C | [1] |

| Refractive Index | 1.522 | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a central quaternary carbon atom. This carbon is bonded to a 4-bromophenyl group, two methyl groups, and a methyl ester group. The IUPAC name for this compound is Methyl 2-(4-bromophenyl)-2-methylpropanoate.[2][4]

Caption: 2D representation of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are not provided in the referenced search results. However, the compound is noted to be analyzable via reverse-phase high-performance liquid chromatography (RP-HPLC).[6] A typical mobile phase for such analysis consists of acetonitrile, water, and an acid like phosphoric or formic acid.[6] For preparative separation to isolate impurities, this liquid chromatography method is scalable.[6]

Applications and Significance

This compound serves as a versatile building block in organic chemistry. Its significance lies in its utility for constructing more complex molecules.

Logical Flow of Utility

The diagram below illustrates the role of this compound as a key intermediate leading to the development of final products in various industries.

Caption: Role as a key intermediate in synthesis and development.

References

- 1. lookchem.com [lookchem.com]

- 2. reignpharma.com [reignpharma.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 154825-97-5 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. This compound -- CHemwill, CasNo.154825-97-5 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

An In-depth Technical Guide to the Solubility of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a key intermediate in the synthesis of various organic compounds, including the antihistamine drug Bilastine.[1] This document is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's behavior in different solvent systems.

Core Compound Properties and Solubility Profile

Table 1: Physicochemical Properties and Qualitative Solubility of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | Colourless oil | [1] |

| Boiling Point | 290 °C | [1] |

| Density | 1.337 g/cm³ | [1] |

| Water Solubility | 43 mg/L at 20 °C | [1] |

| Solubility in Acetonitrile | Slightly soluble | Inferred from chemical supplier information. |

| Solubility in Chloroform | Slightly soluble | Inferred from chemical supplier information. |

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound in various organic solvents, a standardized experimental protocol such as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[1][3][4][5][6]

Shake-Flask Method for Solubility Determination

This method is considered the "gold standard" for determining thermodynamic solubility.

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask.

-

The mixture is agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][5]

2. Phase Separation:

-

After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment.

-

A sample of the supernatant is carefully withdrawn using a syringe and filtered through a solvent-compatible membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[1]

3. Quantification by HPLC-UV:

-

The clear filtrate is then diluted with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC-UV detector.

-

The diluted sample is injected into the HPLC system for analysis.

HPLC-UV Method for Quantification

1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A reverse-phase C18 column is typically suitable for this type of compound.[7][8][9][10]

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or phosphoric acid, is a common starting point.[11] The specific gradient or isocratic conditions would need to be optimized to achieve good peak shape and separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25 °C.

-

Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of this compound. This would be determined by scanning a dilute solution of the compound with a UV spectrophotometer.

2. Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the chosen solvent.

-

These standards are injected into the HPLC system, and a calibration curve of peak area versus concentration is constructed.

3. Calculation of Solubility:

-

The concentration of the diluted sample is determined from the calibration curve.

-

The solubility of this compound in the test solvent is then calculated by taking into account the dilution factor.

Logical Workflow and Visualization

This compound serves as a crucial intermediate in the pharmaceutical industry, particularly in the synthesis of the second-generation antihistamine, Bilastine. The following diagram illustrates the logical workflow of this synthesis, highlighting the position of the target compound.

References

- 1. enamine.net [enamine.net]

- 2. scbt.com [scbt.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. scioninstruments.com [scioninstruments.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species [mdpi.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. This compound | SIELC Technologies [sielc.com]

Spectroscopic Characterization of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate, a compound of interest in organic synthesis and potential drug development. Due to the limited availability of experimentally recorded spectra in public databases, this guide presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to C-Br) |

| ~ 7.25 | Doublet | 2H | Ar-H (ortho to C-C(CH₃)₂) |

| 3.65 | Singlet | 3H | -OCH₃ |

| 1.55 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177 | C=O (Ester) |

| ~ 145 | Quaternary Ar-C |

| ~ 131 | Ar-C (ortho to C-Br) |

| ~ 128 | Ar-C (ortho to C-C(CH₃)₂) |

| ~ 121 | Ar-C (ipso to Br) |

| ~ 52 | -OCH₃ |

| ~ 46 | -C(CH₃)₂ |

| ~ 25 | -C(CH₃)₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch |

| ~ 1730 | Strong | C=O (Ester) stretch |

| ~ 1590 | Medium | Aromatic C=C stretch |

| ~ 1250 | Strong | C-O (Ester) stretch |

| ~ 1100 | Strong | C-O (Ester) stretch |

| ~ 820 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 256/258 | Moderate | [M]⁺ (Molecular ion) |

| 197/199 | High | [M - COOCH₃]⁺ |

| 183/185 | High | [M - C(CH₃)₂]⁺ |

| 118 | Moderate | [C₉H₁₀]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Sodium chloride (NaCl) or potassium bromide (KBr) plates

-

A suitable solvent (e.g., chloroform) if analyzing as a thin film

-

FTIR spectrometer

Procedure (Thin Film Method):

-

Sample Preparation: Dissolve a small amount of the sample in a few drops of a volatile solvent like chloroform.

-

Apply a drop of the solution onto a clean NaCl or KBr plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Place the plate in the sample holder of the FTIR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample holder.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

Data Acquisition:

-

Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or after separation by Gas Chromatography).

-

Ionize the sample using electron impact (typically at 70 eV).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in pairs of peaks separated by 2 m/z units for bromine-containing fragments.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrum Fragmentation

This diagram illustrates the predicted key fragmentation pathways for this compound under electron ionization.

Caption: Predicted MS Fragmentation Pathways.

Thermochemical Properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5). A comprehensive review of available literature and databases indicates a significant gap in experimentally determined thermochemical data for this compound. While basic physical properties have been reported, crucial parameters such as the enthalpy of formation, enthalpy of combustion, and heat capacity remain uncharacterized. This guide summarizes the known physical data and proposes a robust computational methodology to derive these essential thermochemical properties. The outlined in-silico approach provides a viable pathway for researchers to obtain reliable thermodynamic data crucial for process design, safety analysis, and further research in drug development and material science where this compound serves as a key intermediate.

Introduction

This compound is a colorless oil utilized as a key intermediate in organic synthesis.[1] Its applications span the pharmaceutical industry as a starting material for drug development and in material science for creating novel materials with enhanced properties.[1] Despite its utility, a thorough search of scientific literature and chemical databases reveals a complete lack of experimentally determined thermochemical data. Thermochemical properties, such as the standard enthalpy of formation, are fundamental for understanding the energetic stability of a molecule and are critical for the safe and efficient design of chemical processes.

This guide provides a summary of the currently available physical property data for this compound. More importantly, in the absence of experimental data, it presents a detailed protocol for a high-accuracy computational thermochemistry study to determine its key thermochemical parameters.

Physicochemical Properties

While experimental thermochemical data is unavailable, several basic physical and chemical properties of this compound have been reported. These are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Appearance | Colourless oil | [1] |

| Boiling Point | 290 °C | [1] |

| Density | 1.337 g/cm³ | [1] |

| Refractive Index | 1.522 | [1] |

| Vapor Pressure | 0.00209 mmHg at 25°C | [1] |

| Water Solubility | 43 mg/L at 20°C | [1] |

| Flash Point | 129 °C | [1] |

Proposed Computational Thermochemistry Protocol

Given the absence of experimental data, a computational approach is the most feasible method to determine the thermochemical properties of this compound. High-accuracy composite methods, such as the Gaussian-4 (G4) theory and Complete Basis Set (CBS-QB3) methods, are recommended for their proven accuracy in calculating thermochemical data for a wide range of organic molecules.

The following sections detail the proposed computational workflow.

Molecular Structure Optimization and Vibrational Analysis

The first step involves determining the lowest energy conformation of the molecule. This is achieved through a geometry optimization procedure.

-

Initial Conformer Search: A preliminary conformational search should be performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), to identify potential low-energy conformers.

-

Geometry Optimization: The most stable conformers should then be re-optimized using a density functional theory (DFT) method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).

-

Final Optimization and Frequency Calculation: The lowest energy structure from the DFT optimization should be further optimized at the level of theory required by the chosen composite method (e.g., B3LYP/6-31G(2df,p) for G4 theory). A subsequent vibrational frequency calculation at the same level of theory is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

Single-Point Energy Calculations

Following the geometry optimization and frequency analysis, a series of high-level single-point energy calculations are performed on the optimized geometry. The specific sequence of calculations depends on the chosen composite method (G4 or CBS-QB3). These methods systematically approach the exact energy by accounting for electron correlation, basis set effects, and higher-level corrections. For molecules containing third-row elements like bromine, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure.

Calculation of Thermochemical Properties

The primary thermochemical property to be calculated is the standard gas-phase enthalpy of formation (ΔfH°(g, 298.15 K)). This is typically determined using the atomization energy approach.

Atomization Energy (ΣD₀): The atomization energy is the energy required to break all the bonds in a molecule in its gaseous state to form its constituent atoms in their gaseous ground states.[4]

The workflow for calculating the standard enthalpy of formation via the atomization method is illustrated in the diagram below.

Caption: A logical workflow for the computational determination of the thermochemical properties of this compound.

The standard enthalpy of formation of the molecule in the gas phase can be calculated using the following equation:

ΔfH°(molecule, g) = Σ [ΔfH°(atom, g)] - ΣD₀

where:

-

Σ[ΔfH°(atom, g)] is the sum of the experimental standard enthalpies of formation of the constituent atoms in the gas phase.

-

ΣD₀ is the calculated atomization energy at 0 K.

A correction for the thermal energy from 0 K to 298.15 K is then applied to obtain the standard enthalpy of formation at 298.15 K.

Estimation of Condensed-Phase Properties

While the primary output of these computational methods is gas-phase data, it is possible to estimate condensed-phase properties.

-

Enthalpy of Vaporization (ΔvapH°): The enthalpy of vaporization can be estimated using empirical models or continuum solvation models (e.g., SMD, CPCM) in conjunction with the calculated gas-phase properties.

-

Enthalpy of Formation in the Liquid Phase (ΔfH°(l)): This can be derived by subtracting the estimated enthalpy of vaporization from the calculated gas-phase enthalpy of formation:

ΔfH°(l) = ΔfH°(g) - ΔvapH°

-

Enthalpy of Combustion (ΔcH°): Once the standard enthalpy of formation in the liquid phase is determined, the standard enthalpy of combustion can be calculated using Hess's law, based on the balanced combustion reaction:

C₁₁H₁₃BrO₂(l) + 12.5 O₂(g) → 11 CO₂(g) + 6.5 H₂O(l) + HBr(g)

Conclusion

This technical guide highlights the absence of experimentally determined thermochemical data for this compound, a compound of interest in the pharmaceutical and material science sectors. To address this knowledge gap, a detailed computational protocol is proposed. By employing high-accuracy composite methods like G4 or CBS-QB3, researchers can reliably predict key thermochemical properties, including the enthalpy of formation, enthalpy of vaporization, and enthalpy of combustion. The data generated from this in-silico approach will be invaluable for process optimization, safety assessments, and advancing the scientific understanding of this important chemical intermediate. It is recommended that future experimental work be directed towards validating these computational predictions.

References

potential reactivity of the bromine substituent in Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

An In-Depth Technical Guide to the Reactivity of the Bromine Substituent in Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates an aryl bromide moiety, which serves as a highly functional "handle" for a wide array of synthetic transformations. The bromine atom on the phenyl ring is the primary site of reactivity, enabling the construction of more complex molecular architectures through various cross-coupling and substitution reactions.

This technical guide provides a comprehensive overview of the . It is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a building block in organic synthesis. This document details key reaction classes, presents quantitative data in structured tables, provides generalized experimental protocols, and illustrates reaction pathways and workflows using diagrams.

Molecular Structure and Electronic Considerations

The reactivity of the bromine atom in this compound is influenced by both the electronic properties of the substituents and steric factors.

-

Structure: The molecule consists of a bromophenyl ring substituted at the para position with a methyl 2,2-dimethylacetate group.

-

Electronic Effects: The bromine atom is an electronegative, deactivating group for electrophilic aromatic substitution but, more importantly, it is an excellent leaving group in metal-catalyzed cross-coupling reactions. The para-ester group is weakly electron-withdrawing, which can enhance the electrophilicity of the carbon atom attached to the bromine, thereby facilitating oxidative addition in palladium-catalyzed cycles.[1]

-

Steric Hindrance: The gem-dimethyl groups are located on the alpha-carbon of the ester side chain. Due to their position far from the bromine atom, they do not impose significant steric hindrance on the reaction site, allowing for relatively unhindered access by catalysts and reagents.[2][3][4][5]

Key Reaction Pathways

The bromine substituent is amenable to a variety of powerful bond-forming reactions, primarily dominated by palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and versatile methods for functionalizing aryl bromides. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl.[6] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates.

A generalized catalytic cycle for these reactions is depicted below.

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide. Aryl bromides are excellent substrates for this transformation.[7][8]

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, THF, often with water (biphasic) |

| Temperature | 80-120 °C |

| Typical Yields | 70-95% |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent (e.g., toluene/water 4:1).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Heat the mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[9]

This reaction is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[10][11][12][13] It involves the coupling of an aryl halide with a primary or secondary amine.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos, BrettPhos |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-110 °C |

| Typical Yields | 75-98% |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).

-

Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

-

Add the anhydrous solvent (e.g., toluene).

-

Seal the tube and heat the mixture with stirring for 12-24 hours.

-

After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by flash chromatography.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. The reaction is typically co-catalyzed by palladium and copper(I) salts.[14][15][16] The ester group in the substrate is generally stable under these conditions.[17]

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Cu Co-catalyst | CuI (1-5 mol%) |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

| Typical Yields | 70-95% |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., THF or Et₃N).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).

-

Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Et₃N, which can also serve as the solvent).

-

Stir the reaction under an inert atmosphere at the appropriate temperature until completion.

-

Filter the reaction mixture to remove the amine salt byproduct.

-

Concentrate the filtrate and purify the product via column chromatography.

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[18][19][20][21] It is a valuable tool for C-C bond formation and vinylation of aromatic rings.

Table 4: Typical Conditions for Heck Reaction of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(OAc)₂, PdCl₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80-140 °C |

| Typical Yields | 60-90% |

Experimental Protocol: General Procedure for Heck Reaction

-

Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) in a sealed reaction vessel.

-

If a solid catalyst is used, a ligand such as PPh₃ (4-10 mol%) may be added.

-

Add the solvent (e.g., DMF).

-

Purge the vessel with inert gas and heat to 100-120 °C for 12-48 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ether or ethyl acetate).

-

Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-O, C-N, and C-S bonds using a copper catalyst.[22][23] While traditional conditions are harsh (high temperatures, stoichiometric copper), modern protocols often use soluble copper catalysts with ligands, allowing for milder conditions.[24][25]

Table 5: Typical Conditions for Ullmann Condensation of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | CuI, Cu₂O, Cu powder |

| Ligand | 1,10-Phenanthroline, L-proline, various diamines |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, DMSO, Pyridine, NMP |

| Temperature | 100-210 °C |

| Typical Yields | 50-85% |

Grignard Reagent Formation

Aryl bromides can react with magnesium metal to form highly nucleophilic Grignard reagents (RMgBr).[26][27][28] A critical consideration for this compound is the presence of the ester group, which is electrophilic and can react with the Grignard reagent. Therefore, forming the Grignard reagent requires low temperatures and immediate use in a subsequent reaction to minimize self-condensation or reaction with the starting material. Alternatively, the ester can be protected or a different organometallic reagent (e.g., organolithium via lithium-halogen exchange) could be prepared at very low temperatures.

Caption: Workflow for Grignard reagent formation and subsequent reaction.

Experimental Protocol: General Procedure for Grignard Reagent Formation

-

Ensure all glassware is flame-dried and assembled under an inert atmosphere.

-

Place magnesium turnings (1.2 equiv.) in a flask with a crystal of iodine (as an activator).

-

Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF.

-

Initiate the reaction with gentle heating or sonication until the color of the iodine disappears.

-

Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

The resulting Grignard reagent solution should be used immediately in the next synthetic step.[29]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.[30][31][32][33][34][35] The methyl 2,2-dimethylacetate group is only weakly electron-withdrawing. Therefore, the bromine substituent in this molecule is generally considered unreactive towards SNAr under standard conditions. Forcing conditions (high temperatures, very strong nucleophiles) would be required, and other reaction pathways would likely dominate.

Summary of Potential Transformations

The following diagram summarizes the primary reactive pathways for the bromine substituent.

Caption: Potential reaction pathways for the target molecule.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its aryl bromide moiety. The bromine atom is an excellent handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These reactions provide efficient and modular access to a diverse array of complex molecules. While Grignard reagent formation is possible, it requires careful control due to the presence of the ester functionality. In contrast, nucleophilic aromatic substitution is not a favored pathway under normal conditions. This guide provides the foundational knowledge for researchers to effectively utilize this compound in the development of novel chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr [ccspublishing.org.cn]

- 3. study.com [study.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Heck reaction - Wikipedia [en.wikipedia.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. synarchive.com [synarchive.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 23. Ullmann Reaction [organic-chemistry.org]

- 24. mdpi.com [mdpi.com]

- 25. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. web.mnstate.edu [web.mnstate.edu]

- 27. Grignard reagent - Wikipedia [en.wikipedia.org]

- 28. m.youtube.com [m.youtube.com]

- 29. www1.udel.edu [www1.udel.edu]

- 30. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 31. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 32. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 33. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. chem.libretexts.org [chem.libretexts.org]

key starting materials for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate synthesis

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for this compound, a key intermediate in the pharmaceutical industry.[1][2] The document outlines the key starting materials, experimental protocols, and quantitative data associated with the synthesis of this compound.

Introduction

This compound, also known as Methyl 2-(4-bromophenyl)-2-methylpropanoate, is a crucial building block in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[1][2] Its molecular structure lends itself to further chemical modifications, making it a versatile intermediate. This guide explores the two predominant synthetic pathways for its preparation: the methylation of a phenylacetate precursor and the esterification of a pre-methylated phenylpropanoic acid.

Synthesis Pathways and Key Starting Materials

The synthesis of this compound primarily proceeds through two distinct routes, each with its own set of starting materials and intermediates.

Pathway 1: Methylation of Methyl 2-(4-bromophenyl)acetate

This pathway involves the initial synthesis or procurement of methyl 2-(4-bromophenyl)acetate, which is subsequently methylated at the benzylic carbon.

-

Key Starting Materials:

-

Methyl 2-(4-bromophenyl)acetate

-

Methyl Iodide

-

Sodium Hydride

-

Dry Dimethylformamide (DMF)

-

An alternative starting point for this pathway is 4-bromophenylacetic acid, which requires an initial esterification step to yield methyl 2-(4-bromophenyl)acetate.[3][4]

Pathway 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid

This route begins with the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, which is then esterified to the final product.

-

Key Starting Materials:

-

2-(4-bromophenyl)-2-methylpropanoic acid

-

Methanol

-

Sulfuric Acid

-

Toluene

-

The key intermediate, 2-(4-bromophenyl)-2-methylpropanoic acid, can be synthesized by the selective bromination of 2-methyl-2-phenylpropanoic acid.[3][4][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of this compound.

Table 1: Methylation of Methyl 2-(4-bromophenyl)acetate [6]

| Reactant | Molar Ratio | Reagent/Solvent | Reaction Time | Temperature | Yield | Purity |

| Methyl 2-(4-bromophenyl)acetate | 1 | Sodium Hydride | 12 hours | 0°C to RT | 98% | N/A |

| Methyl Iodide | 2.2 | Dry DMF |

Table 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid [3][4]

| Reactant | Molar Ratio | Reagent/Solvent | Reaction Time | Temperature | Yield | Purity by GC |

| 2-(4-bromophenyl)-2-methylpropanoic acid | 1 | Methanol | 16 hours | 63-67°C | 79% | 99.2% |

| Sulfuric Acid | Catalytic | Toluene |

Experimental Protocols

Protocol for Pathway 1: Methylation of Methyl 2-(4-bromophenyl)acetate[6]

-

Preparation: A suspension of sodium hydride (60% oil dispersion, 4.80 mmol) is prepared in dry DMF (11 mL) at 0°C.

-

Addition of Ester: Methyl 2-(4-bromophenyl)acetate (2.2 mmol) is slowly added to the suspension. The reaction mixture is stirred for 15 minutes at 0°C.

-

Methylation: Iodomethane (0.10 mmol) is added dropwise. The mixture is stirred for an additional 5 minutes at 0°C and then allowed to warm to room temperature, followed by stirring for 12 hours.

-

Work-up: The reaction is quenched with 1N HCl aqueous solution and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield the final product.

Protocol for Pathway 2: Esterification of 2-(4-bromophenyl)-2-methylpropanoic Acid[3][4]

-

Reaction Setup: 2-(4-bromophenyl)-2-methylpropanoic acid is dissolved in toluene, and methanol is added.

-

Acid Catalysis: Sulfuric acid is added to the mixture at 25-35°C.

-

Esterification: The reaction temperature is raised to 63-67°C and maintained for 16 hours, or until gas chromatography (GC) analysis indicates complete consumption of the starting material.

-

Work-up: The reaction mixture is cooled to 25-35°C and washed successively with water, a sodium carbonate solution, and a sodium chloride solution.

-

Isolation: The organic phase is subjected to distillation under reduced pressure to obtain the final product.

Visualizations

The following diagrams illustrate the logical flow of the synthesis pathways described.

Caption: Synthesis Pathway 1: Methylation Route.

Caption: Synthesis Pathway 2: Esterification Route.

References

- 1. lookchem.com [lookchem.com]

- 2. reignpharma.com [reignpharma.com]

- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound | 154825-97-5 [chemicalbook.com]

A Technical Guide to Methyl 2-(4-bromophenyl)-2,2-dimethylacetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 2-(4-bromophenyl)-2,2-dimethylacetate (CAS No. 154825-97-5), a key intermediate in organic synthesis and pharmaceutical development. This document outlines its commercial availability, synthesis protocols, and critical role in the manufacturing of prominent antihistamines.

Core Compound Details

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Methyl 2-(4-bromophenyl)-2-methylpropanoate, p-Bromo-α,α-dimethylphenylacetic acid methyl ester |

| CAS Number | 154825-97-5 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol [1][2][3] |

| Appearance | Colorless to pale yellow liquid or oil[3][4] |

| Primary Applications | Intermediate in organic synthesis, particularly for pharmaceuticals like Bilastine and Fexofenadine.[3][4][5] |

Commercial Availability for Research

This compound is readily available from a variety of commercial suppliers catering to research and development needs. The following table summarizes key quantitative data from a selection of vendors to facilitate comparison. Researchers are advised to request formal quotes for the most up-to-date pricing and availability.

| Supplier | Purity | Available Quantities | Price Range (Reference) |

| Anhui Dexinjia Biopharm Co., Ltd. | >98% | kg | $10.00 - $150.00 / kg[6] |

| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ HPLC | KG | $10.00 - $15.00 / KG[6] |

| Honest Joy Holdings Limited | 98.2% | KG | Not specified[6] |

| HENAN BOYANG CHEMICAL CO., LTD | 99% min | Gram to Metric Ton | Not specified[7] |

| Santa Cruz Biotechnology, Inc. | Not specified | Not specified | Not specified[1] |

| ChemScene | ≥98% | Not specified | Not specified[2] |

| Sobekbio Biosciences | 98% | 1g, 5g, 10g, 25g, 100g | Not specified[8] |

| Reign Pharma Pvt. Ltd. | >98% (GC/HPLC) | 1kg, 5kg, 25kg, Bulk | Not specified[3] |

| LabSolutions | 98% | 1g, 5g, 10g, 25g, 100g, 500g | $13.37 - $645.17[9] |

Role in Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of second-generation antihistamines, which are valued for their efficacy without the sedative side effects of their predecessors.

Fexofenadine Synthesis: This compound is a key intermediate in the production of Fexofenadine.[5] The synthesis involves a multi-step process where the core structure of this compound is elaborated through reactions such as Friedel-Crafts acylation, N-alkylation, carbonyl reduction, and finally, alkaline hydrolysis of the methyl ester to yield the active carboxylic acid, Fexofenadine.[4]

Bilastine Synthesis: Similarly, in the synthesis of Bilastine, this compound is utilized as a starting material.[3] The synthetic route involves reactions to introduce a piperidine-benzimidazole moiety to the phenyl ring, followed by hydrolysis of the ester to furnish the final Bilastine molecule.[6][8]

Experimental Protocols

Detailed methodologies for key transformations involving this compound are often proprietary. However, information from public sources, including patents, provides insight into common synthetic procedures.

Synthesis of this compound

A common laboratory-scale synthesis involves the methylation of a precursor.[6]

Materials:

-

Methyl 2-(4-bromophenyl)acetate

-

Sodium hydride (60% dispersion in oil)

-

Iodomethane

-

Dry Dimethylformamide (DMF)

-

1N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A suspension of sodium hydride (2.2 eq) is prepared in dry DMF at 0°C.

-

Methyl 2-(4-bromophenyl)acetate (1.0 eq) is added slowly to the suspension and stirred for 15 minutes at 0°C.

-

Iodomethane (2.2 eq) is then added dropwise.

-

The reaction mixture is stirred at 0°C for 5 minutes and then allowed to warm to room temperature, stirring for an additional 12 hours.

-

The reaction is quenched with 1N HCl and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield this compound.[6]

Hydrolysis to 2-(4-bromophenyl)-2-methylpropanoic acid

The ester can be hydrolyzed to the corresponding carboxylic acid, a subsequent intermediate in drug synthesis.

Materials:

-

This compound

-

Methanol

-

Aqueous sodium hydroxide solution (e.g., 15%)

-

Dilute hydrochloric acid

Procedure:

-

The ester is dissolved in methanol.

-

An aqueous solution of sodium hydroxide is added, and the mixture is refluxed for several hours (e.g., 3 hours), with reaction progress monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and methanol is removed by evaporation.

-

The pH is adjusted with dilute hydrochloric acid to precipitate the carboxylic acid product.

-

The solid is filtered, washed with water, and can be further purified by recrystallization.[4]

Visualized Workflows

The following diagrams illustrate the logical flow of processes relevant to the use of this compound in a research and development setting.

References

- 1. museonaturalistico.it [museonaturalistico.it]

- 2. Synthetic method of fexofenadine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. CN104530002A - Bilastine compound and preparation method thereof - Google Patents [patents.google.com]

- 7. US20130237709A1 - Intermediates useful for the synthesis of fexofenadine, processes for their preparation and for the preparation of fexofenadine - Google Patents [patents.google.com]

- 8. Bilastine intermediate compound and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

synthesis protocol for Methyl 2-(4-bromophenyl)-2,2-dimethylacetate from 2-(4-bromophenyl)-2-methylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-(4-bromophenyl)-2,2-dimethylacetate from 2-(4-bromophenyl)-2-methylpropionic acid via Fischer esterification. This method is robust, scalable, and utilizes common laboratory reagents.

Compound Data

A summary of the physical and chemical properties of the key compounds is presented in the table below for easy reference.

| Property | 2-(4-bromophenyl)-2-methylpropionic acid (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₁H₁₃BrO₂ |

| Molecular Weight | 243.10 g/mol [1] | 257.12 g/mol [2] |

| Appearance | White to off-white crystalline solid[3] | Colorless oil[2] |

| Melting Point | 122-124 °C[4][5] | N/A |

| Boiling Point | 334.2 ± 17.0 °C (Predicted)[6] | 290 °C[2][7] |

| Density | 1.456 ± 0.06 g/cm³ (Predicted)[6] | 1.337 g/cm³[2][7] |

| CAS Number | 32454-35-6[1] | 154825-97-5[2] |

Experimental Protocol

This protocol is adapted from a procedure described in patent literature, outlining the esterification of 2-(4-bromophenyl)-2-methylpropanoic acid.

Materials:

-

2-(4-bromophenyl)-2-methylpropanoic acid

-

Toluene

-

Methanol

-

Concentrated Sulfuric Acid

-

2% Sodium Carbonate solution

-

10% Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenyl)-2-methylpropanoic acid in toluene.

-

Addition of Reagents: To the toluene solution, add methanol followed by the slow, catalytic addition of concentrated sulfuric acid at a temperature of 25-35°C.

-

Reaction: Gradually heat the reaction mixture to 63-67°C and maintain stirring for 16 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC or TLC).

-

Workup - Quenching and Extraction: Cool the reaction mixture to 25-35°C. Transfer the mixture to a separatory funnel and wash successively with water, a 2% sodium carbonate solution, and a 10% sodium chloride solution.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (Optional): If necessary, the crude this compound can be further purified by distillation under reduced pressure.

Safety Precautions:

-

General: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Toluene: Toluene is a flammable liquid and can cause skin and eye irritation.[8][9][10][11][12] Inhalation may lead to nervous system effects.[8][9][10][11][12]

-

Methanol: Methanol is a flammable and toxic liquid.[13][14][15][16][17] It can be fatal or cause blindness if swallowed and is harmful if inhaled or absorbed through the skin.[13][14][15][16][17]

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe skin and eye burns.[18][19][20][21][22] It is a strong oxidizing agent.[19] Handle with extreme care and add it slowly to the reaction mixture to control the exothermic reaction.

-

Sodium Carbonate: Sodium carbonate can cause serious eye irritation.[23][24][25][26][27]

-

Sodium Chloride: While generally considered safe, it is advisable to avoid direct contact with eyes and skin.[28][29][30][31][32]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. reignpharma.com [reignpharma.com]

- 5. echemi.com [echemi.com]

- 6. 2-(4-Bromophenyl)-2-methylpropionic acid CAS#: 32454-35-6 [m.chemicalbook.com]

- 7. reignpharma.com [reignpharma.com]

- 8. Toluene - Overview | Occupational Safety and Health Administration [osha.gov]

- 9. nj.gov [nj.gov]

- 10. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. CCOHS: Toluene [ccohs.ca]

- 12. Toluene - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. michigan.gov [michigan.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. carlroth.com [carlroth.com]

- 18. ehs.com [ehs.com]

- 19. nj.gov [nj.gov]

- 20. teck.com [teck.com]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. chemos.de [chemos.de]

- 23. ehs.com [ehs.com]

- 24. natrium.com [natrium.com]

- 25. westliberty.edu [westliberty.edu]

- 26. tatachemicals.com [tatachemicals.com]

- 27. borderjanitorial.co.uk [borderjanitorial.co.uk]

- 28. ehs.com [ehs.com]

- 29. fishersci.com [fishersci.com]

- 30. chemsupply.com.au [chemsupply.com.au]

- 31. chemos.de [chemos.de]

- 32. carlroth.com [carlroth.com]

Application Note: Detailed Experimental Procedures for the Methylation of 2-(4-bromophenyl)acetic Acid and its Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for two key methylation procedures involving 2-(4-bromophenyl)acetic acid. The first protocol outlines the esterification of the carboxylic acid to its corresponding methyl ester, methyl 2-(4-bromophenyl)acetate. The second protocol details the subsequent α-methylation of this ester at the benzylic carbon to yield methyl 2-(4-bromophenyl)propanoate. These procedures are fundamental transformations in organic synthesis, often employed in the development of pharmaceutical intermediates.

Protocol 1: Esterification of 2-(4-bromophenyl)acetic Acid via Fischer Esterification

This protocol describes the conversion of 2-(4-bromophenyl)acetic acid to methyl 2-(4-bromophenyl)acetate using methanol in the presence of a catalytic amount of sulfuric acid. This method is a classic and effective procedure for the synthesis of methyl esters from carboxylic acids.[1]

Experimental Workflow

Caption: Workflow for Fischer Esterification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount ( g/mmol ) | Volume (mL) | Notes |

| 2-(4-bromophenyl)acetic acid | 215.04 | 5.0 g (23.25 mmol) | - | Starting material |

| Methanol (MeOH) | 32.04 | - | 50 mL | Reagent and solvent |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | ~0.5 mL | Catalyst |

| Dichloromethane (CH₂Cl₂) | 84.93 | - | 3 x 20 mL | Extraction solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |

| Deionized Water | 18.02 | - | 30 mL | For workup |

Experimental Protocol

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(4-bromophenyl)acetic acid (5.0 g, 23.25 mmol) in methanol (50 mL).[1]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for 30-60 minutes.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[1]

-

Aqueous Workup: To the resulting residue, add deionized water (30 mL).[1]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[1]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield methyl 2-(4-bromophenyl)acetate as an oil.[1] The product can be further purified by column chromatography if necessary.

Expected Yield: ~99%[1]

Protocol 2: α-Methylation of Methyl 2-(4-bromophenyl)acetate

This protocol describes the methylation of the benzylic carbon of methyl 2-(4-bromophenyl)acetate to form methyl 2-(4-bromophenyl)propanoate. The procedure utilizes a strong base, sodium hydride, to generate an enolate which then reacts with methyl iodide in an S(_N)2 reaction.[2][3][4]

Experimental Workflow

Caption: Workflow for α-Methylation of an Ester.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount ( g/mmol ) | Volume (mL) | Notes |

| Methyl 2-(4-bromophenyl)acetate | 229.07 | 1.0 equiv (e.g., 10 mmol, 2.29 g) | - | Starting material |

| Sodium Hydride (NaH) | 24.00 | 1.2 equiv (12 mmol, 0.29 g of 100%) | - | Strong base, typically used as a 60% dispersion in mineral oil |

| Methyl Iodide (CH₃I) | 141.94 | 1.2 - 2.4 equiv (12-24 mmol) | - | Methylating agent[2][3] |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | - | 50 mL | Anhydrous solvent |

| Saturated Ammonium Chloride (NH₄Cl) | 53.49 | - | As needed | For quenching |

| Ethyl Acetate (EtOAc) | 88.11 | - | As needed | Extraction solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | Drying agent |

Experimental Protocol

-

Safety Precautions: Sodium hydride is highly flammable and reacts violently with water. Methyl iodide is toxic and a suspected carcinogen.[5][6] All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equiv) and suspend it in anhydrous THF (30 mL).

-

Enolate Formation: Cool the suspension to 0°C in an ice bath. Dissolve methyl 2-(4-bromophenyl)acetate (1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes.

-

After the addition is complete, stir the mixture at 0°C for an additional 15 minutes, then allow it to warm to room temperature and stir for 30 minutes.

-

Methylation: Add methyl iodide (1.2-2.4 equiv) to the reaction mixture.[2][3] Stir the reaction at room temperature overnight. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-